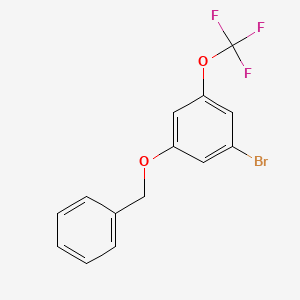
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene, also known as α,α,α-trifluoroanisole or phenyl trifluoromethyl ether , is an organic compound with the molecular formula C7H5F3O . Its chemical structure consists of a benzene ring substituted with a trifluoromethoxy group (–OCF3) at the 5-position and a bromine atom (Br) at the 3-position. The benzyloxy group (–C6H5) is attached to the 1-position of the benzene ring .
Synthesis Analysis
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can be synthesized through hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene. The reaction involves replacing the chlorine atom with a bromine atom and introducing the benzyloxy group. Detailed synthetic pathways and reaction conditions are documented in relevant literature .
Molecular Structure Analysis
The compound’s molecular weight is 162.11 g/mol . Its 3D structure reveals the arrangement of atoms, with the trifluoromethoxy group extending from the benzene ring. The bromine atom and benzyloxy group contribute to its overall shape and reactivity .
Chemical Reactions Analysis
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can participate in various chemical reactions, including substitution, electrophilic aromatic substitution, and nucleophilic reactions. Its trifluoromethoxy group makes it an attractive substrate for diverse transformations in synthetic chemistry .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Fluorescence-Based Materials and Techniques
Summary of the Application
Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted over the last century throughout various basic research fields and industries . They have ushered in a new era in biology and materials science .
Methods of Application or Experimental Procedures
The development of SBBFs involves the analysis of the relationship between its structure and photophysical properties both in the solution- and solid-state .
Results or Outcomes
The systematic outline of the physicochemical properties of SBBFs and representative examples of their applications provide useful context for the development of new SBBF derivatives in fluorophore-related materials science fields .
Synthesis and Properties of Trifluoromethoxy Group
Summary of the Application
The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency .
Methods of Application or Experimental Procedures
The synthesis, properties, and reactivity of the trifluoromethoxy group are studied . In an intramolecular competition on 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation next to the OCF3 substituent is favored, probably due to steric reasons .
Results or Outcomes
1-Trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .
Synthesis of Trifluoromethyl Ethers
Summary of the Application
Trifluoromethyl ethers are synthesized and studied for their unusual properties . They are finding increased utility as a substituent in bioactives .
Methods of Application or Experimental Procedures
The synthesis, properties, and reactivity of trifluoromethoxy group are studied . For example, 1-trifluoromethoxy-4-(trifluoromethyl)benzene can be used to afford 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .
Results or Outcomes
The trifluoromethoxy group is still perhaps the least well understood fluorine substituent in currency . The present review provides an overview of the synthesis, properties, and reactivity of this important substituent .
Use of Benzene Derivatives in Fragrances
Summary of the Application
Benzene derived products are well known to be pleasantly fragrant . For this reason, organic compounds containing benzene rings were classified as being “aromatic” (sweet smelling) amongst scientists in the early 19th century when a relation was established between benzene derived compounds and sweet/spicy fragrances .
Methods of Application or Experimental Procedures
Many aromatic compounds are extracted from essential oils. For example, Eugenol is extracted from essential oils of cloves .
Results or Outcomes
Eugenol releases a spicy, clove-like aroma used in perfumes. In addition, it is also used in dentistry as an analgesic .
Propriétés
IUPAC Name |
1-bromo-3-phenylmethoxy-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O2/c15-11-6-12(8-13(7-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKREHXYXUPPEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682084 |
Source


|
| Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |
CAS RN |
1221658-68-9 |
Source


|
| Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

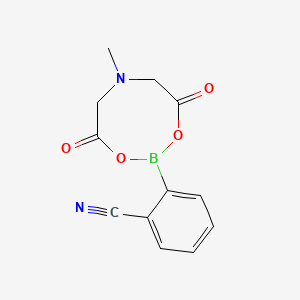
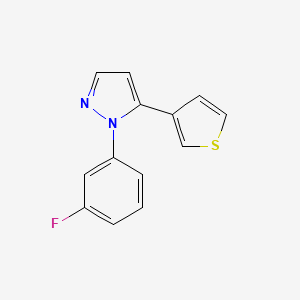
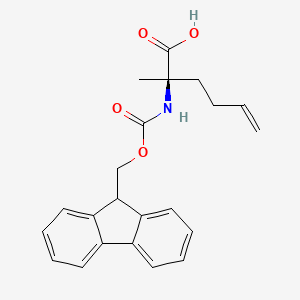
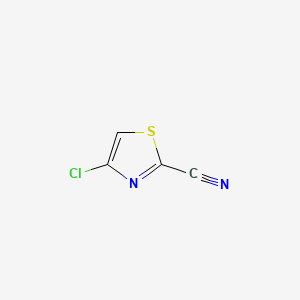
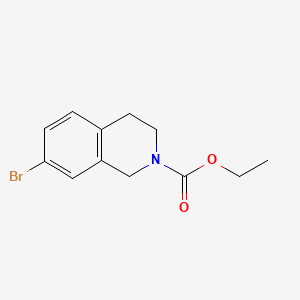
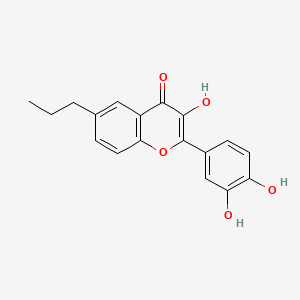
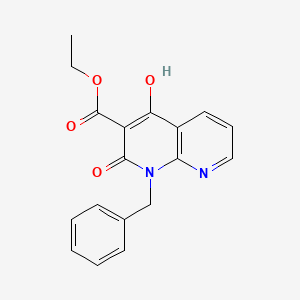
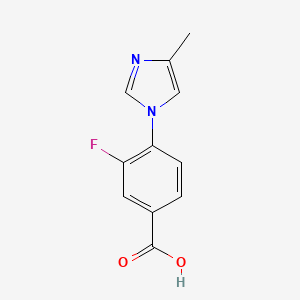
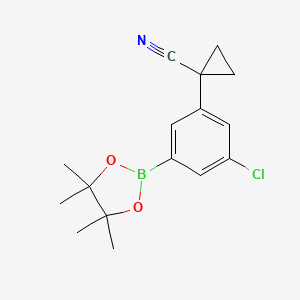
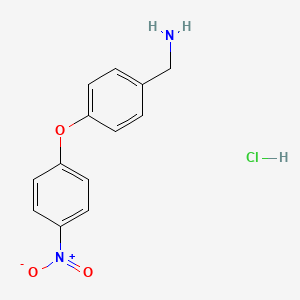
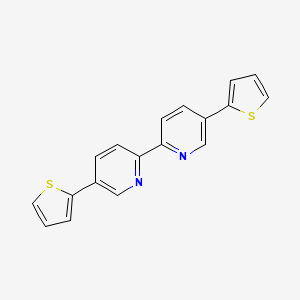
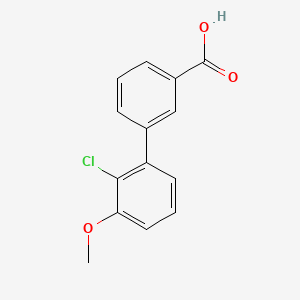

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)